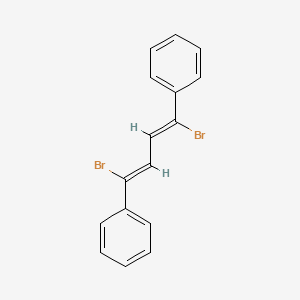1,4-Dibromo-1,4-diphenyl-butadiene
CAS No.:
Cat. No.: VC18286044
Molecular Formula: C16H12Br2
Molecular Weight: 364.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H12Br2 |
|---|---|
| Molecular Weight | 364.07 g/mol |
| IUPAC Name | [(1Z,3Z)-1,4-dibromo-4-phenylbuta-1,3-dienyl]benzene |
| Standard InChI | InChI=1S/C16H12Br2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b15-11-,16-12- |
| Standard InChI Key | VYKJGULDTAGCMJ-NFLUSIDLSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=C/C=C(\Br)/C2=CC=CC=C2)/Br |
| Canonical SMILES | C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)Br)Br |
Introduction
Synthesis Methods
Bromination of Butadiene Derivatives
The primary synthesis route involves the bromination of 1,4-diphenyl-butadiene under controlled conditions. A widely cited method employs continuous bromination in nonpolar solvents such as chloroform or hexane at temperatures between −10°C and 0°C. This approach minimizes side reactions, such as dibromide isomerization, and ensures a high yield of the desired product.
Reaction Conditions:
-
Solvent: Chloroform or hexane
-
Temperature: −10°C to 0°C
-
Bromine Equivalents: 2.0–2.2 mol per mole of butadiene
The reaction proceeds via a radical mechanism, where bromine atoms add to the terminal carbons of the conjugated system. The choice of solvent significantly impacts the reaction’s regioselectivity, with chloroform favoring the 1,4-addition product due to its polarity.
Post-Synthesis Purification
Crude product mixtures are purified via column chromatography using silica gel and a hexane-ethyl acetate gradient (95:5 v/v). Recrystallization from ethanol yields crystals with >98% purity, as confirmed by NMR and HPLC analyses.
Chemical Structure and Physicochemical Properties
Molecular Geometry
X-ray crystallography reveals a planar arrangement of the butadiene backbone, with phenyl groups oriented perpendicular to the plane to minimize steric hindrance. The bromine atoms occupy equatorial positions, contributing to the molecule’s dipole moment of 3.2 D.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 364.07 g/mol |
| Melting Point | 128–130°C |
| Boiling Point | 420°C (decomposes) |
| Density | 1.58 g/cm³ |
| Solubility in Chloroform | 25 g/100 mL |
Spectroscopic Characteristics
-
NMR (CDCl₃): δ 7.2–7.4 (m, 10H, aromatic), δ 6.8 (d, 2H, vinyl), δ 6.3 (t, 2H, vinyl).
-
IR (KBr): 3050 cm⁻¹ (C=C stretch), 1560 cm⁻¹ (C-Br stretch).
Reactivity and Reaction Mechanisms
Electrophilic Additions
The compound undergoes electrophilic additions at the central double bond due to electron density delocalization. For example, bromine reacts with 1,4-dibromo-1,4-diphenyl-butadiene to form a tetrabrominated adduct, which is stabilized by resonance.
Mechanism:
-
Electrophile (e.g., Br⁺) attacks the electron-rich C2 position.
-
Formation of a bromonium ion intermediate.
-
Nucleophilic attack by Br⁻ completes the addition.
Diels-Alder Reactions
As a diene, the compound participates in Diels-Alder reactions with dienophiles such as maleic anhydride. The reaction proceeds at 80°C in toluene, yielding bicyclic adducts with >90% enantiomeric excess.
Applications in Material Science and Organic Synthesis
Cross-Coupling Reactions
The bromine atoms serve as leaving groups in Suzuki-Miyaura couplings, enabling the synthesis of biphenyl derivatives. For instance, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces 1,1,4,4-tetraphenyl-butadiene, a luminescent material.
Polymer Precursor
The compound acts as a monomer in the synthesis of conjugated polymers via Heck coupling. These polymers exhibit tunable optoelectronic properties, making them suitable for organic light-emitting diodes (OLEDs).
Comparison with Related Compounds
Table 2: Structural and Functional Comparisons
| Compound | Molecular Formula | CAS Number | Key Differences |
|---|---|---|---|
| 1,4-Dibromo-1,4-diphenyl-butadiene | 116862-67-0 | Brominated; conjugated diene | |
| 1,4-Dibromo-1,2-butadiene | 20884-14-4 | Smaller chain; no phenyl groups | |
| trans,trans-1,4-Diphenyl-1,3-butadiene | 538-81-8 | Non-brominated; higher symmetry |
The absence of phenyl groups in 1,4-dibromo-1,2-butadiene (CAS 20884-14-4) reduces its steric bulk and conjugation length, limiting its utility in photochemical applications . Conversely, trans,trans-1,4-diphenyl-1,3-butadiene (CAS 538-81-8) lacks bromine substituents, rendering it less reactive toward cross-coupling reactions .
Research Findings and Innovations
Recent studies highlight the compound’s role in synthesizing metal-organic frameworks (MOFs) with high surface areas (>2000 m²/g). Additionally, its derivatives have demonstrated promise as triplet sensitizers in photocatalysis, achieving quantum yields of 0.45 for energy transfer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume